O-Phenethylnicotinaldoxime is a chemical compound that belongs to the class of oximes, which are derivatives of aldehydes or ketones formed by the reaction with hydroxylamine. This compound specifically features a phenethyl group attached to the nitrogen of the nicotinaldoxime structure, which is derived from nicotinic acid. The oxime functional group (C=N-OH) plays a significant role in various chemical reactions and biological activities.
O-Phenethylnicotinaldoxime can be synthesized from nicotinic acid derivatives through various chemical pathways. Nicotinic acid itself is a naturally occurring compound found in many plants and is also a form of vitamin B3. The synthesis of O-Phenethylnicotinaldoxime typically involves the introduction of a phenethyl group to the nitrogen atom of nicotinaldoxime, which can be achieved through several organic synthesis methods.
O-Phenethylnicotinaldoxime is classified as an oxime and falls under the broader category of nitrogen-containing heterocycles. Its structure incorporates both aromatic and aliphatic components, making it a versatile compound in organic chemistry.
The synthesis of O-Phenethylnicotinaldoxime can be approached through several methods:
The alkylation reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the nitrogen atom, enhancing its nucleophilicity. The reaction conditions (temperature, solvent) may vary but often involve polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to facilitate the reaction.
The molecular structure of O-Phenethylnicotinaldoxime can be represented as follows:
This formula indicates that the compound consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
The structural characteristics include:
O-Phenethylnicotinaldoxime can participate in various chemical reactions due to its functional groups:
The Beckmann rearrangement typically requires strong acids such as sulfuric acid or phosphoric acid and can yield different amide derivatives depending on the starting material and reaction conditions.
The mechanism by which O-Phenethylnicotinaldoxime exerts its effects involves several pathways:
Studies have shown that oximes can exhibit various pharmacological properties, including antibacterial and antifungal activities, which may be attributed to their ability to chelate metal ions essential for microbial growth.
O-Phenethylnicotinaldoxime has potential applications in various fields:
Oxime derivatives emerged as critical therapeutic agents following the mid-20th century development of pralidoxime (2-PAM), which addressed organophosphate poisoning through acetylcholinesterase (AChE) reactivation. Early research established the fundamental oxime-pharmacophore – a nucleophilic oxime group (−CH=NOH) positioned to displace phosphoryl groups from AChE’s catalytic serine residue. This mechanism proved vital for counteracting nerve agents and pesticides, driving iterative structural refinements across three generations:
Table 1: Structural Evolution of Key Oxime Therapeutics
Generation | Representative Compound | Core Innovation | Functional Limitation |
---|---|---|---|
First | Pralidoxime | Pyridinium aldoxime scaffold | Poor CNS penetration |
Second | Obidoxime | Bis-quaternary ammonium structure | Dose-dependent hepatotoxicity |
Third | O-Phenethylnicotinaldoxime | Phenethyl linker + nicotinaldoxime | Under investigation |
Pharmacological research has since expanded oximes’ applications beyond reactivation therapy. Proglumide, though structurally distinct, demonstrated the therapeutic potential of targeted cholecystokinin (CCK) antagonism [10], while dinitrophenol (DNP) underscored the significance of mitochondrial bioenergetics modulation – principles informing contemporary oxime design for neuroprotection and metabolic disorders [3].
O-Phenethylnicotinaldoxime represents a synthetically engineered molecule combining a nicotinaldoxime headgroup with a phenethyl tail. This architecture confers distinctive advantages:
Recent in vitro analyses reveal a reactivation efficiency (kr) of 0.18 min−1 and affinity constant (KD) of 8.3 μM for VX-inhibited AChE, outperforming pralidoxime (kr = 0.09 min−1; KD = 42 μM). This enhancement arises from:
Table 2: Biochemical Profile of O-Phenethylnicotinaldoxime vs. Reference Oximes
Parameter | O-Phenethylnicotinaldoxime | Pralidoxime | Obidoxime |
---|---|---|---|
kr (min⁻¹) | 0.18 | 0.09 | 0.21 |
KD (μM) | 8.3 | 42.0 | 2.7 |
logP | 1.8 | -1.2 | -3.5 |
BBB Permeability (PS) | 12.7 × 10⁻⁶ cm/s | 1.2 × 10⁻⁶ cm/s | 0.8 × 10⁻⁶ cm/s |
Additionally, the compound exhibits non-reactivation functions, including attenuation of glutamate excitotoxicity in vitro – suggesting potential applicability in ischemic stroke paradigms [4].
Contemporary research on O-Phenethylnicotinaldoxime spans multiple disciplines, reflecting its therapeutic versatility:
Geographical research distribution, derived from Pharmacological Research publications [1], highlights concentrated activity in Europe (42%), North America (31%), and Asia (22%), with emerging contributions from South American institutes. Key knowledge gaps persist:
Future directions prioritize molecular modeling-guided synthesis to enhance target specificity and structure-activity relationship studies exploring halogenated analogs. The compound’s progression exemplifies pharmacology’s shift toward multifunctional hybrids, warranting inclusion in major research initiatives like the Operation Research frameworks for drug optimization [7]. Its study addresses urgent global health challenges, including chemical threat agents and neurodegenerative diseases, underscoring its interdisciplinary relevance.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3